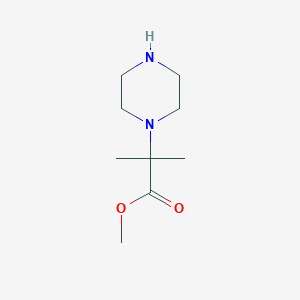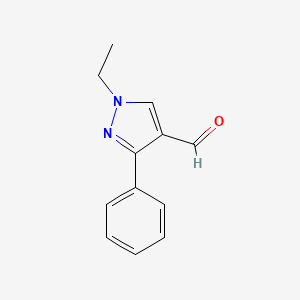![molecular formula C12H16N4 B1443453 Nicotinonitrile, 2-[4-(aminométhyl)pipéridin-1-yl]- CAS No. 1239727-91-3](/img/structure/B1443453.png)
Nicotinonitrile, 2-[4-(aminométhyl)pipéridin-1-yl]-
Vue d'ensemble
Description
2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.29 g/mol . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a nicotinonitrile moiety, which is a derivative of nicotinic acid. The presence of both the piperidine and nicotinonitrile groups makes this compound interesting for various chemical and biological applications.
Applications De Recherche Scientifique
2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile typically involves the reaction of 4-(aminomethyl)piperidine with a suitable nicotinonitrile derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the nitrile group, leading to the formation of various addition products.
Mécanisme D'action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the nicotinonitrile moiety can participate in various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile include other piperidine derivatives and nicotinonitrile derivatives. Some examples are:
2-[4-(Aminomethyl)piperidin-1-yl]ethanol: This compound has a similar piperidine structure but with an ethanol group instead of a nicotinonitrile group.
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carbonitrile: This compound features a pyridine ring instead of a nicotinonitrile group.
The uniqueness of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile lies in its specific combination of the piperidine and nicotinonitrile groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-8-10-3-6-16(7-4-10)12-11(9-14)2-1-5-15-12/h1-2,5,10H,3-4,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQRQUYZZBTVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)


amine](/img/structure/B1443381.png)


![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
amine](/img/structure/B1443390.png)


